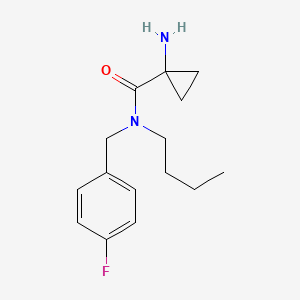![molecular formula C21H25NO3S B4300857 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
描述
3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as TPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of propanoic acid and has a unique structure that makes it an attractive candidate for various research studies.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood. However, it is believed to act as an inhibitor of the proteasome, which is a complex responsible for the degradation of proteins. By inhibiting the proteasome, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid can potentially affect the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid have been studied in various research studies. It has been shown to inhibit the proteasome in vitro, which can potentially affect various cellular processes. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to induce apoptosis, which is a programmed cell death process. This suggests that 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid may have potential applications in cancer research.
实验室实验的优点和局限性
One advantage of using 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to be stable under various conditions, which makes it an attractive candidate for various research studies. However, one limitation of using 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is its potential toxicity. Further studies are needed to determine the toxicity of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid and its potential effects on living organisms.
未来方向
There are several future directions for the research on 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. One potential direction is the development of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid derivatives with improved potency and selectivity for the proteasome. Additionally, further studies are needed to determine the potential applications of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in cancer research and the regulation of the immune system. Finally, the toxicity of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid needs to be further studied to determine its safety for potential use in living organisms.
Conclusion
In conclusion, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its unique structure and potential applications in various fields make it an attractive candidate for further studies. Further research is needed to determine the potential applications of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid and its toxicity in living organisms.
科学研究应用
3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been used in various research studies due to its potential applications in different fields. It has been used as a tool to study protein-protein interactions, specifically in the case of the interaction between the transcription factor c-Jun and the coactivator p300. 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been used to study the inhibition of the proteasome, which is a cellular complex responsible for degrading proteins. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been used to study the role of the proteasome in the regulation of the immune system.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-21(2,3)16-11-9-15(10-12-16)18(13-20(24)25)22-19(23)14-26-17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCRFXHANAAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide](/img/structure/B4300783.png)
![N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-methoxybenzamide](/img/structure/B4300792.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300794.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4300808.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-bromobenzamide](/img/structure/B4300815.png)

![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4300831.png)
![dimethyl 2,2'-[{[4-(trifluoromethyl)phenyl]methylene}bis(5-hydroxy-1-phenyl-1H-pyrazole-4,3-diyl)]diacetate](/img/structure/B4300834.png)
![ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4300840.png)
![3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300843.png)
![7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300848.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300852.png)
![3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300868.png)
![3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4300875.png)